ethyl 4-({[2-(5-bromo-2-chlorobenzoyl)hydrazino]carbonothioyl}amino)benzoate
Overview
Description
Ethyl 4-({[2-(5-bromo-2-chlorobenzoyl)hydrazino]carbonothioyl}amino)benzoate is a useful research compound. Its molecular formula is C17H15BrClN3O3S and its molecular weight is 456.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.97060 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Research has demonstrated the capacity of similar compounds to form complex hydrogen-bonded supramolecular structures. For instance, the study of substituted pyrazolylbenzoates, including molecules with comparable structural features, highlights their ability to link via hydrogen bonds into chains, sheets, and three-dimensional frameworks. These structures are significant for understanding molecular interactions and designing new materials with specific properties (Portilla et al., 2007).
Spectroscopic and Theoretical Studies
Further research into compounds with ethyl benzoate components has involved detailed spectroscopic and theoretical studies, elucidating their vibrational spectra and geometric parameters. These investigations provide valuable insights into the molecular structure and behavior, aiding in the design of compounds with tailored properties for various applications (Koca et al., 2014).
Antimicrobial Potential
Several studies have synthesized new compounds based on ethyl benzoate derivatives to evaluate their antimicrobial activities. Such research is pivotal for the discovery of novel antibacterial and antifungal agents, addressing the growing concern over antimicrobial resistance (Desai et al., 2007).
Nonlinear Optical Properties
The investigation of nonlinear optical properties in derivatives of ethyl benzoate has revealed potential applications in photonic devices. Research focusing on hydrazone derivatives doped into polymers demonstrates promising optical limiting behavior, crucial for developing materials for laser protection and optical modulation (Nair et al., 2022).
Anticancer Activity
Notably, the synthesis of new quinazoline derivatives, including ethyl benzoate-based compounds, has shown significant potential in anticancer activity, particularly against breast cancer. This research avenue is crucial for the development of new therapeutic agents and understanding the molecular basis of cancer (Gad et al., 2020).
Properties
IUPAC Name |
ethyl 4-[[(5-bromo-2-chlorobenzoyl)amino]carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O3S/c1-2-25-16(24)10-3-6-12(7-4-10)20-17(26)22-21-15(23)13-9-11(18)5-8-14(13)19/h3-9H,2H2,1H3,(H,21,23)(H2,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWAREDEMCHYDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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